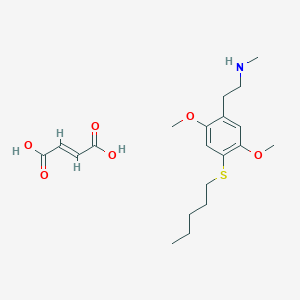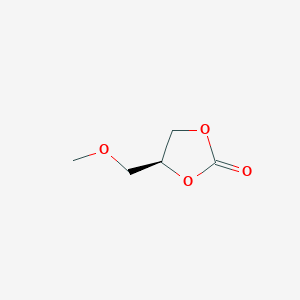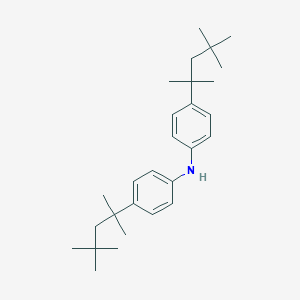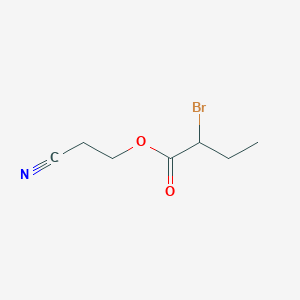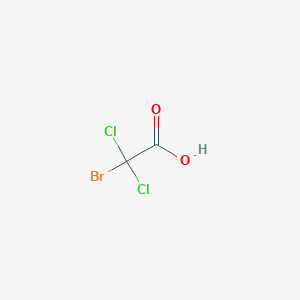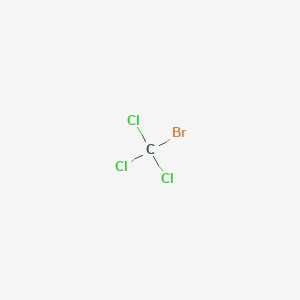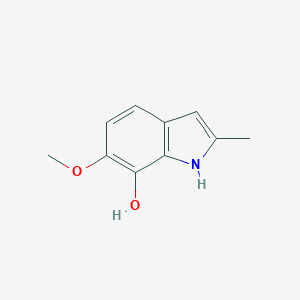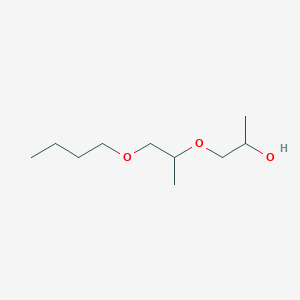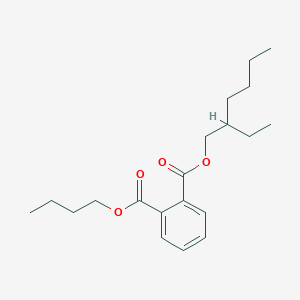
5-(bromomethyl)-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized for various purposes, including drug development, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exert antimicrobial activity by disrupting the bacterial cell wall and membrane. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. The compound has also been shown to inhibit the growth of bacterial and fungal strains. Moreover, this compound has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is its ability to exhibit various biological activities, making it a versatile compound for scientific research. The compound is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
For the use of 5-(bromomethyl)-1-methylquinolin-2(1H)-one include the development of new anticancer drugs, the use of the compound as a fluorescent probe for DNA detection and imaging, and the synthesis of other compounds with potential biological activities.
Métodos De Síntesis
The synthesis of 5-(bromomethyl)-1-methylquinolin-2(1H)-one involves the reaction between 5-amino-1-methylquinolin-2(1H)-one and bromomethyl acetate in the presence of a base. The reaction yields the desired product with a yield of 65-70%. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-(bromomethyl)-1-methylquinolin-2(1H)-one has been extensively used in scientific research. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been used as a fluorescent probe for DNA detection and imaging. Moreover, this compound has been employed in the synthesis of other compounds with potential biological activities.
Propiedades
Número CAS |
133032-60-7 |
|---|---|
Fórmula molecular |
C11H10BrNO |
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-4-2-3-8(7-12)9(10)5-6-11(13)14/h2-6H,7H2,1H3 |
Clave InChI |
ONFPQUPIBGQIRZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)CBr |
SMILES canónico |
CN1C(=O)C=CC2=C(C=CC=C21)CBr |
Sinónimos |
2(1H)-Quinolinone,5-(bromomethyl)-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



